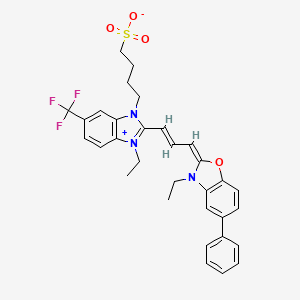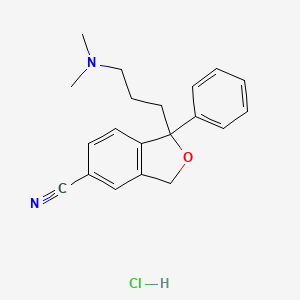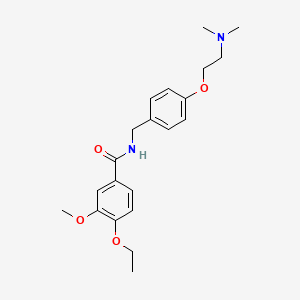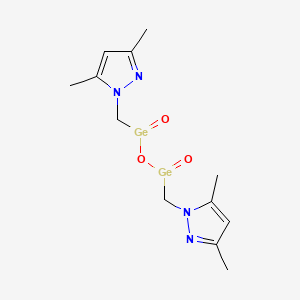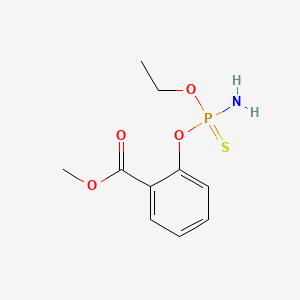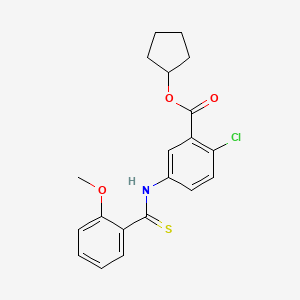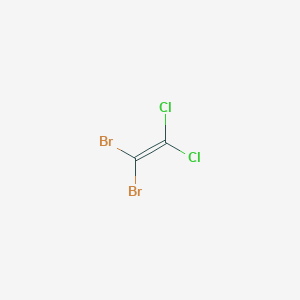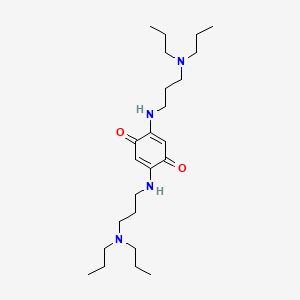
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H44N4O2. It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- typically involves the reaction of p-benzoquinone with 3-(dipropylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials:
p-Benzoquinone and 3-(dipropylamino)propylamine.Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinone compounds .
Scientific Research Applications
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with cellular proteins and enzymes may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the dipropylamino groups.
2,5-Dimethyl-p-benzoquinone: A derivative with methyl groups instead of dipropylamino groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- is unique due to the presence of the dipropylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its simpler analogs .
Properties
CAS No. |
113687-35-7 |
|---|---|
Molecular Formula |
C24H44N4O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,5-bis[3-(dipropylamino)propylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-13-27(14-6-2)17-9-11-25-21-19-24(30)22(20-23(21)29)26-12-10-18-28(15-7-3)16-8-4/h19-20,25-26H,5-18H2,1-4H3 |
InChI Key |
NMTSAOSNTIQCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCNC1=CC(=O)C(=CC1=O)NCCCN(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



